What is Thiophene-d4 and its chemical properties?
What is Thiophene-d4 and its chemical properties?
An In-depth Technical Guide to Thiophene-d4 for Researchers and Drug Development Professionals
Introduction: Beyond the Thiophene Scaffold
Thiophene, a sulfur-containing five-membered aromatic heterocycle, is a foundational scaffold in medicinal chemistry and materials science.[1][2] Its derivatives are integral to a wide array of approved therapeutics, including anti-inflammatory agents like tiaprofenic acid, antipsychotics such as olanzapine, and antiplatelet drugs like clopidogrel.[3][4] While the thiophene ring itself provides a versatile and synthetically tractable core, the strategic modification of its isotopic composition opens a new dimension of utility. This guide focuses on Thiophene-d4 (2,3,4,5-tetradeuteriothiophene), the fully deuterated analogue of thiophene, a critical tool for modern pharmaceutical research and development.
The substitution of hydrogen with its stable, non-radioactive heavy isotope, deuterium, is far more than a subtle structural tweak.[5] This modification can profoundly impact a molecule's physicochemical properties, most notably its metabolic stability.[6] This phenomenon, known as the Kinetic Isotope Effect (KIE), is leveraged in drug development to enhance pharmacokinetic profiles, potentially leading to lower dosing frequencies, improved safety, and reduced formation of toxic metabolites.[5][7] Furthermore, deuterated compounds like Thiophene-d4 are indispensable as internal standards in quantitative bioanalysis, providing unparalleled accuracy in mass spectrometry-based assays.[6][8] This guide provides a comprehensive overview of the chemical properties, synthesis, and critical applications of Thiophene-d4 for the modern researcher.
Core Chemical and Physical Properties
Thiophene-d4 shares the fundamental aromaticity and reactivity profile of its non-deuterated counterpart, readily undergoing electrophilic substitution.[9][10] However, its increased mass and the greater strength of the Carbon-Deuterium (C-D) bond compared to the Carbon-Hydrogen (C-H) bond introduce key physical differences.
| Property | Thiophene (Non-labeled) | Thiophene-d4 (Deuterated) | Data Source(s) |
| Chemical Formula | C₄H₄S | C₄D₄S | [10][11] |
| Molecular Weight | 84.14 g/mol | 88.16 g/mol | [10][12] |
| CAS Number | 110-02-1 | 2036-39-7 | [12][13] |
| Appearance | Colorless liquid, benzene-like odor | Colorless liquid | [9][14] |
| Boiling Point | 84 °C | ~84 °C (Expected to be very similar) | [10] |
| Melting Point | -38 °C | ~-38 °C (Expected to be very similar) | [10] |
| Density | 1.051 g/mL at 25 °C | Slightly denser than 1.051 g/mL | [10] |
| Isotopic Enrichment | N/A | Typically ≥98 atom % D | [13] |
| Storage & Stability | Store at room temperature. Flammable. | Store at room temperature. Stable under recommended conditions. Re-analyze after extended periods. | [10][11][13] |
Spectroscopic Profile: The Deuterium Signature
The complete substitution of protons with deuterons creates a distinct spectroscopic fingerprint for Thiophene-d4, which is fundamental to its application and quality control.
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¹H NMR Spectroscopy : In a ¹H NMR spectrum, Thiophene-d4 is characterized by the near-complete absence of signals in the aromatic region (typically ~7.0-7.4 ppm for thiophene).[15][16] The only visible signals would be from residual, non-deuterated isotopologues or the solvent itself. This "proton silence" is a direct confirmation of its identity and isotopic purity.
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Mass Spectrometry (MS) : The mass spectrum provides the most direct evidence of deuteration. The molecular ion peak for Thiophene-d4 appears at m/z 88, a clear shift of +4 mass units from the m/z 84 peak of unlabeled thiophene.[12][17] This predictable mass difference is the cornerstone of its use as an internal standard.
-
¹³C NMR Spectroscopy : The ¹³C NMR spectrum will show signals for the thiophene carbons, but instead of being split by protons (C-H coupling), they will exhibit splitting from the attached deuterium atoms (C-D coupling), often appearing as multiplets.
Synthesis Methodologies
The preparation of Thiophene-d4 primarily relies on hydrogen-deuterium (H/D) exchange reactions, where the protons on a pre-existing thiophene ring are swapped for deuterons from a deuterium source, typically deuterium oxide (D₂O).
Protocol: Base-Catalyzed H/D Exchange
This method leverages the acidity of the thiophene protons to facilitate exchange in the presence of a base and a deuterium source.
Objective: To synthesize Thiophene-d4 via base-catalyzed H/D exchange.
Materials:
-
Thiophene
-
Deuterium Oxide (D₂O, 99.8 atom % D)
-
Sodium deuteroxide (NaOD) in D₂O (or generated in situ from sodium metal and D₂O)
-
Pressure-rated reaction vessel (e.g., a sealed tube)
-
Anhydrous diethyl ether
-
Anhydrous magnesium sulfate
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a pressure-rated reaction vessel, combine thiophene with a solution of NaOD in D₂O. The molar excess of D₂O should be significant to drive the equilibrium towards full deuteration.
-
Heating: Securely seal the vessel and heat it to a temperature above 150 °C. The reaction is typically run for 24-48 hours to ensure complete exchange at all four positions. Causality: The elevated temperature provides the necessary activation energy to deprotonate the less acidic β-protons (C3, C4) in addition to the more acidic α-protons (C2, C5).
-
Workup: After cooling the vessel to room temperature, carefully unseal it. Transfer the reaction mixture to a separatory funnel.
-
Extraction: Extract the organic product from the aqueous phase using anhydrous diethyl ether (3x volumes).
-
Drying: Combine the organic extracts and dry them over anhydrous magnesium sulfate to remove any residual D₂O or H₂O.
-
Purification: Filter off the drying agent and carefully remove the solvent by distillation. The resulting crude Thiophene-d4 can be further purified by fractional distillation to yield the high-purity product.
-
Validation: Confirm the isotopic purity of the final product using Mass Spectrometry (to verify the mass shift to m/z 88) and ¹H NMR (to confirm the absence of proton signals).
Core Applications in Pharmaceutical R&D
Internal Standard for Quantitative Mass Spectrometry
The most prevalent application of Thiophene-d4 is as an internal standard (IS) for the quantification of thiophene-containing analytes in complex matrices like plasma or urine.[6] An ideal IS should behave identically to the analyte during sample preparation and analysis but be distinguishable by the detector.
Principle of Self-Validation: Thiophene-d4 fulfills this perfectly. It has virtually identical chromatographic retention times, extraction recovery, and ionization efficiency as its non-deuterated counterpart. However, its +4 Da mass difference allows the mass spectrometer to detect it on a separate channel. By adding a known amount of Thiophene-d4 to every sample, any sample-to-sample variation in extraction efficiency or instrument response can be normalized, ensuring highly accurate and precise quantification.[8][18]
Caption: The Kinetic Isotope Effect (KIE) slows metabolism of a deuterated thiophene.
Conclusion
Thiophene-d4 is a powerful and versatile chemical tool that transcends its role as a simple labeled analogue. For analytical scientists, it provides the gold standard for robust and reliable quantification of thiophene-containing compounds. For drug discovery and development professionals, it serves as a key reagent for investigating metabolic pathways and as a strategic building block for creating new chemical entities with potentially superior pharmacokinetic and safety profiles. [5][6][8]A thorough understanding of its properties, synthesis, and applications is essential for leveraging its full potential in the modern laboratory.
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